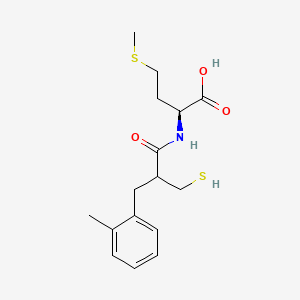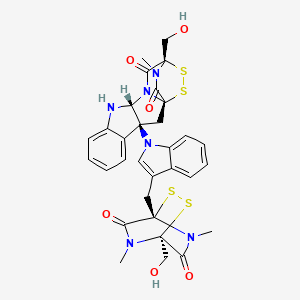
脱落菌素
描述
Chetomin is a bioactive compound produced by the fungus Chaetomium globosum . It has been found to exhibit strong bioactivity against Methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
The biosynthetic pathway of Chetomin involves several key enzymes. The addition of glutathione (GSH) can dramatically enhance Chetomin yield, increasing its production 15.43-fold . Two key enzymes, glutathione S-transferase (CheG) and nonribosomal peptide synthetase (NRPS), have been identified to substantially up-regulate Chetomin .
Molecular Structure Analysis
The molecular structure of Chetomin is complex, and its analysis involves advanced techniques such as enzyme docking, molecular dynamics, and pharmacokinetics analysis . The chemical structures of Chetomin analogues, namely, Chetomin A-D, have also been studied .
Chemical Reactions Analysis
The biosynthesis of Chetomin involves a series of chemical reactions. Key enzymes such as glutathione S-transferase (CheG) and nonribosomal peptide synthetase (NRPS) play crucial roles in these reactions .
Physical And Chemical Properties Analysis
Chetomin is a solid substance with a molecular weight of 710.87 g/mol . Its chemical formula is C31H30N6O6S4 .
科学研究应用
Here is a comprehensive analysis of the scientific research applications of Chetomin, also known as Chaetomin:
Anti-MRSA Activity
Chetomin has been shown to exhibit strong bioactivity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.05 μg/mL. This indicates its potential as an effective agent in combating antibiotic-resistant bacterial infections .
Immunomodulatory Effects
Chetomin and related metabolites have displayed high immunosuppressive activities against certain immune responses. This suggests its use in modulating immune functions, which could be beneficial in treating autoimmune diseases or in organ transplantation scenarios .
Potential COVID-19 Treatment
Research has identified Chetomin as a promising drug candidate for COVID-19 treatment due to its superior binding affinity against SARS-CoV-2 3CL protease compared to its analogues. This highlights its potential role in the development of new treatments for COVID-19 .
Cytotoxicity Against Cancer Cells
Chetomin has demonstrated significant cytotoxic effects on HeLa cells, a type of cancer cell line. This suggests its potential application in cancer research, particularly in understanding and developing treatments for cervical cancer .
作用机制
Target of Action
Chetomin, an active component of Chaetomium globosum, primarily targets the heat shock protein 90/hypoxia-inducible factor 1 alpha (Hsp90/HIF1α) pathway . The Hsp90/HIF1α pathway plays a crucial role in cellular response to stress and hypoxia. Chetomin disrupts the Hsp90/HIF1α complex, thereby inhibiting its function .
Mode of Action
Chetomin interacts with the Hsp90/HIF1α complex, disrupting its function. This disruption inhibits the transcriptional activity of HIF-1α, which is a key regulator of the cellular response to hypoxia . By inhibiting HIF-1α, Chetomin can potentially affect a wide range of cellular processes, including cell survival, proliferation, and angiogenesis.
Biochemical Pathways
Chetomin affects the Hsp90/HIF1α pathway, which is involved in the cellular response to hypoxia. The disruption of the Hsp90/HIF1α complex by Chetomin leads to the inhibition of HIF-1α, which in turn can affect various downstream effects such as cell survival, proliferation, and angiogenesis . The biosynthesis of Chetomin involves key enzymes such as glutathione S-transferase (CheG) and nonribosomal peptide synthetase (CheP), which substantially up-regulate Chetomin .
Result of Action
Chetomin exhibits strong bioactivity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.05 μg/mL . This suggests that Chetomin could potentially be used as a therapeutic agent against MRSA infections. The disruption of the Hsp90/HIF1α complex by Chetomin can also affect various cellular processes, potentially leading to the inhibition of cell survival, proliferation, and angiogenesis .
Action Environment
The action of Chetomin can be influenced by various environmental factors. For instance, the addition of glutathione (GSH) can enhance Chetomin yield dramatically, increasing its production 15.43-fold This suggests that the presence of certain molecules in the environment can influence the action, efficacy, and stability of Chetomin
安全和危害
属性
IUPAC Name |
(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZWBWPDBOVIGQ-YWZWRZHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chetomin | |
CAS RN |
1403-36-7 | |
| Record name | Chetomin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chetomin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,5aR,10bS,11aS)-2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-(3-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl)methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHAETOMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKU7CX6USX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-](/img/structure/B1668527.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B1668531.png)
![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)
![3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea](/img/structure/B1668533.png)
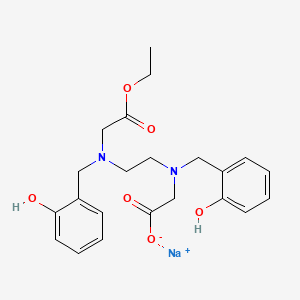
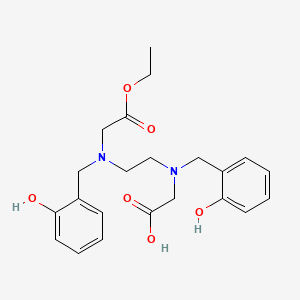

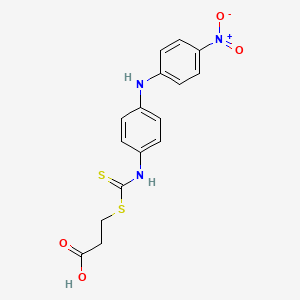
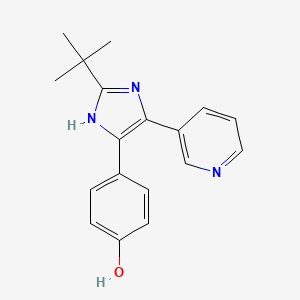
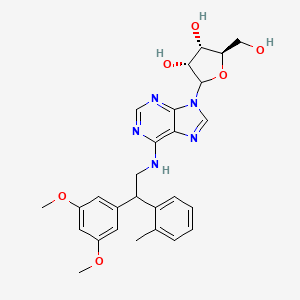
![benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B1668548.png)
